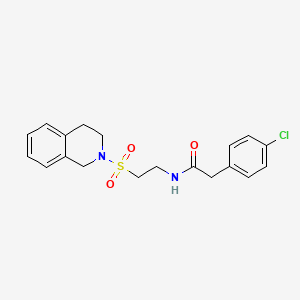

2-(4-chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Characterization of New Quinazolines as Potential Antimicrobial Agents

This study focuses on the synthesis of new quinazolines which demonstrate potential as antimicrobial agents. The compounds were evaluated for their antibacterial and antifungal activities against various strains including Escherichia coli, Staphylococcus aureus, and others (Desai, Shihora, & Moradia, 2007).

Cytotoxic Activity of Some Novel Sulfonamide Derivatives

This research involves the synthesis of sulfonamide derivatives and their screening for anticancer activity against breast and colon cancer cell lines. Compound 17 exhibited potent activity against breast cancer cell lines (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Structural Aspects and Properties of Salt and Inclusion Compounds of 8-Hydroxyquinoline Based Amides

This study investigates the structural aspects of two amide-containing isoquinoline derivatives. It reveals how these compounds interact with different acids to form gels or crystalline solids, offering insights into their chemical properties and potential applications (Karmakar, Sarma, & Baruah, 2007).

Therapeutic Effect of a Novel Anilidoquinoline Derivative in Japanese Encephalitis

This study evaluates the therapeutic efficacy of a novel anilidoquinoline derivative in treating Japanese encephalitis. The compound showed significant antiviral and antiapoptotic effects in vitro and in vivo, suggesting potential as a treatment option (Ghosh et al., 2008).

Synthesis of New 1,3-Oxazolyl-7-Chloroquinazolin-4(3H)ones and Evaluation of Their Antimicrobial Activities

This research involves the synthesis of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their antimicrobial activity evaluation. Some compounds showed good activity compared to standard drugs, indicating their potential in antimicrobial treatments (Patel & Shaikh, 2011).

Design and Synthesis of Quinazolinyl Acetamides for Their Analgesic and Anti-inflammatory Activities

This study explores the synthesis of novel quinazolinyl acetamides and their evaluation for analgesic and anti-inflammatory activities. One compound, in particular, showed potent activity, indicating its potential use in pain and inflammation management (Alagarsamy, Solomon, Sulthana, Satyasai Vijay, & Narendhar, 2015).

Crystal Structure of 2-[4-(4-Chlorophenyl)-1-(4-Methoxyphenyl)-2-Oxoazetidin-3-yl]benzo[de]isoquinoline-1,3-dione Dimethyl Sulfoxide Monosolvate

This paper presents the crystal structure of a specific compound, contributing to the understanding of its chemical properties and potential applications in various fields (Celik et al., 2015).

Synthesis, Anti-microbial and Molecular Docking Studies of Some 2,3-disubsttuted Quinazolinone Analogs

The study focuses on synthesizing 2,3-disubstituted quinazolinone analogs and their antibacterial activity. It also includes molecular docking studies to understand their interactions with bacterial proteins (Rajasekaran & Rao, 2015).

Mecanismo De Acción

Direcciones Futuras

The results of the study would help to better understand the mode of action and the structure-activity relationship (SAR) of these derivatives, and provide crucial information for further design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans .

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O3S/c20-18-7-5-15(6-8-18)13-19(23)21-10-12-26(24,25)22-11-9-16-3-1-2-4-17(16)14-22/h1-8H,9-14H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEIWELKJGGJDJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-Cyano-N-methyl-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2967824.png)

![2-[(4-Fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2967826.png)

![1-(furan-2-ylmethyl)-4-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2967830.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2967832.png)

![2-Phenoxy-1-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2967833.png)

![dimethyl (2E)-2-[1-[(3,4-dimethoxyphenyl)methylamino]ethylidene]butanedioate](/img/structure/B2967835.png)

![[1-(6-Bromoquinazolin-4-yl)piperidin-4-yl]methanol](/img/structure/B2967836.png)

![2-Phenoxy-N-(4-{5H,6H,7H-pyrrolo[1,2-A]imidazol-3-YL}phenyl)propanamide](/img/structure/B2967837.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide](/img/structure/B2967839.png)

![2,4-Dichloro-N-(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)benzamide](/img/structure/B2967841.png)